

Application Note & Protocol: Mass Spectrometry of Fucosylated Oligosaccharides

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Compound of Interest

Compound Name: *Lacto-N-fucopentaose V*

Cat. No.: *B1598693*

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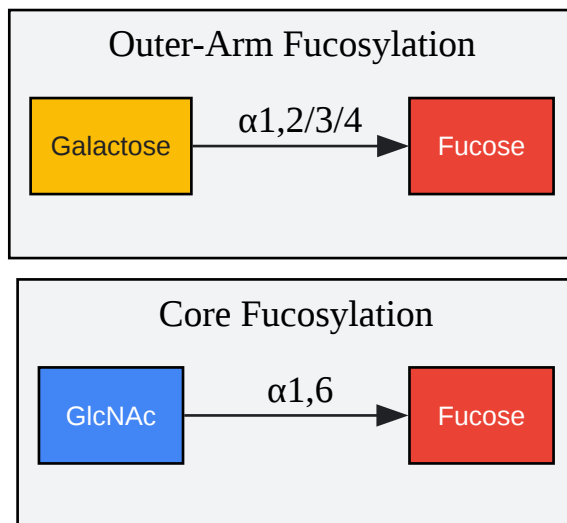
Introduction

Fucosylation, the addition of a fucose sugar to oligosaccharide chains, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation has been implicated in various diseases, such as cancer and congenital disorders of glycosylation (CDG).[2][3] Consequently, the accurate and sensitive analysis of fucosylated oligosaccharides is paramount for biomarker discovery, disease diagnostics, and the development of therapeutic glycoproteins. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the detailed structural characterization and quantification of fucosylated glycans.[1][4][5] This application note provides detailed protocols and data interpretation guidelines for the analysis of fucosylated oligosaccharides using LC-MS.

Biological Significance of Fucosylation

Fucosylated oligosaccharides play a vital role in cellular communication and recognition. The two primary types of fucosylation on N-glycans are core fucosylation, the attachment of fucose to the innermost GlcNAc, and outer-arm (or antenna) fucosylation, where fucose is linked to galactose or GlcNAc residues on the antennae of the glycan.[6] Alterations in the levels of core and outer-arm fucosylation have been linked to specific pathological conditions. For instance, increased outer-arm fucosylation is associated with liver cirrhosis.[6]

A simplified diagram illustrating the difference between core and outer-arm fucosylation is presented below.



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Core vs. Outer-Arm Fucosylation

Quantitative Analysis of Fucosylated Oligosaccharides

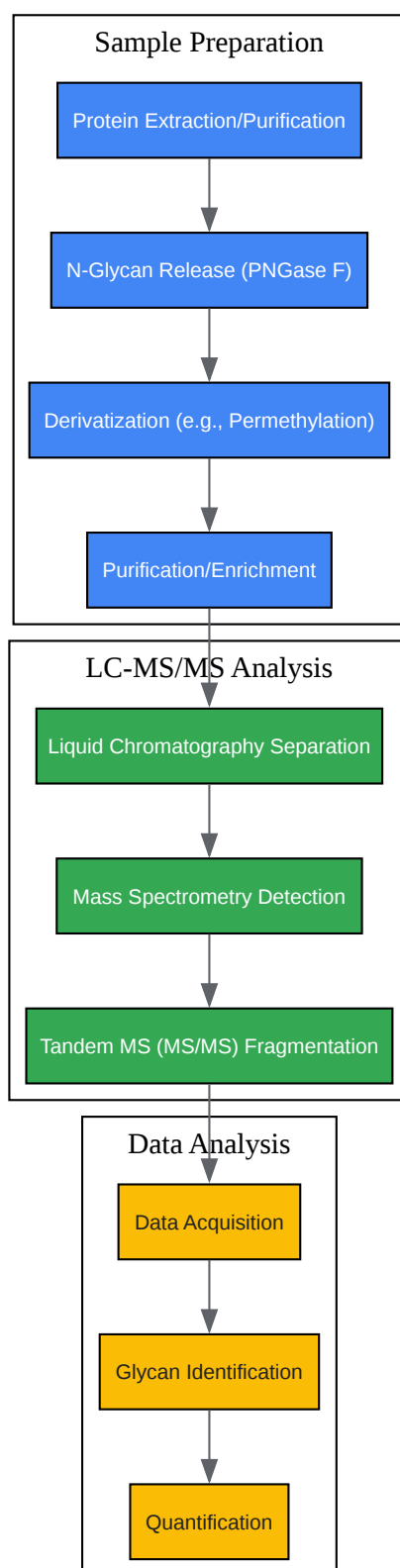
Mass spectrometry enables the sensitive quantification of fucosylated glycans. Different MS-based approaches can be employed, from the analysis of intact glycoproteins to released glycans.

Quantitative Data Summary

Analyte	Matrix	Method	Key Findings	Reference
Core Fucosylated Transferrin	Serum	QTOF MS of intact protein	Healthy (0-32 years, n=68): 7.9 ± 1.7% core fucosylation. SLC35C1-CDG: Nearly null.[2][3]	[2][3]
Core Fucosylated Transferrin Glycopeptide	Serum	LC-MS of tryptic glycopeptides	Signal intensity ratio of fucosylated to non-fucosylated peptides used for quantification.[2][3]	[2][3]
Outer-Arm Fucosylated Glycoforms	Plasma/Serum	LC-MS-MRM	>10-fold increase in outer-arm fucosylation of a fibrinogen glycoform in HCV and NASH patients compared to controls.[6]	[6]
α1,2-Fucosylated HMOs	Human Milk	LC-MS/MS with CID	Relative quantification based on the abundance of characteristic fragment ions (m/z 325).[7]	[7]

Experimental Workflow

A general workflow for the analysis of fucosylated oligosaccharides from glycoproteins involves several key steps, from sample preparation to data analysis.



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